molecular formula C13H19N3 B2746955 4-[(4-Methylpyrazol-1-yl)methyl]-1-prop-2-ynylpiperidine CAS No. 2249306-99-6

4-[(4-Methylpyrazol-1-yl)methyl]-1-prop-2-ynylpiperidine

Cat. No.: B2746955
CAS No.: 2249306-99-6
M. Wt: 217.316
InChI Key: JCBPFYSVAAQQBK-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are known for their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-(4-methylpyrazol-1-yl)butanoic acid, has been reported with a molecular formula of C8H12N2O2 .


Chemical Reactions Analysis

Pyrazole compounds are known to participate in a variety of chemical reactions. For instance, they can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 4-(4-methylpyrazol-1-yl)butanoic acid, the average mass is reported to be 168.193 Da .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their structure and the target they interact with. For example, fomepizole, a pyrazole derivative, is used to treat methanol and ethylene glycol poisoning by inhibiting the enzyme alcohol dehydrogenase, which is involved in the metabolism of these substances .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For instance, 4-methylpyrazole is reported to be harmful in contact with skin and can cause severe skin burns and eye damage .

Future Directions

Pyrazole derivatives have been the focus of much research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on the synthesis of new pyrazole derivatives and the exploration of their biological activities.

Properties

IUPAC Name

4-[(4-methylpyrazol-1-yl)methyl]-1-prop-2-ynylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-3-6-15-7-4-13(5-8-15)11-16-10-12(2)9-14-16/h1,9-10,13H,4-8,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBPFYSVAAQQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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